molecular formula C12H12ClNO2 B14347784 4-(4-Acetylanilino)-1-chlorobut-3-en-2-one CAS No. 90251-30-2

4-(4-Acetylanilino)-1-chlorobut-3-en-2-one

Cat. No.: B14347784
CAS No.: 90251-30-2
M. Wt: 237.68 g/mol
InChI Key: NXEXBUZWIOVKMM-UHFFFAOYSA-N
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Description

4-(4-Acetylanilino)-1-chlorobut-3-en-2-one is an organic compound that belongs to the class of anilines It is characterized by the presence of an acetyl group attached to an aniline ring, which is further connected to a chlorobutene chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylanilino)-1-chlorobut-3-en-2-one typically involves the reaction of 4-acetylaniline with 1-chlorobut-3-en-2-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts, such as palladium or platinum, can also enhance the reaction rate and selectivity. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylanilino)-1-chlorobut-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as hydroxide, cyanide, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines are employed under basic or neutral conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

4-(4-Acetylanilino)-1-chlorobut-3-en-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Acetylanilino)-1-chlorobut-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Acetylanilino)acetic acid
  • 4-(4-Acetylanilino)-4-oxobutanoic acid
  • 3-(4-Acetylanilino)-2-phenyl-1H-inden-1-one

Uniqueness

4-(4-Acetylanilino)-1-chlorobut-3-en-2-one is unique due to its specific structural features, such as the presence of both an acetyl group and a chlorobutene chain. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

90251-30-2

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

4-(4-acetylanilino)-1-chlorobut-3-en-2-one

InChI

InChI=1S/C12H12ClNO2/c1-9(15)10-2-4-11(5-3-10)14-7-6-12(16)8-13/h2-7,14H,8H2,1H3

InChI Key

NXEXBUZWIOVKMM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=CC(=O)CCl

Origin of Product

United States

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